molecular formula C14H8ClF3N2 B11833281 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine CAS No. 885270-43-9

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine

Cat. No.: B11833281
CAS No.: 885270-43-9
M. Wt: 296.67 g/mol
InChI Key: YBVFASDMDTYYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine (CAS 885270-43-9) is a high-value, trifluoromethylated N-heterocyclic compound offered for research and development purposes. With a molecular formula of C14H8ClF3N2 and a molecular weight of 296.67 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry . The rigid, fused bicyclic core of the pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The incorporation of the trifluoromethyl (CF3) group on the phenyl ring is a strategic modification that significantly enhances the molecule's properties. This strong electron-withdrawing group improves metabolic stability, membrane permeability, and overall lipophilicity, which are crucial parameters for optimizing the pharmacokinetic profile of lead compounds . The reactive 7-chloro substituent provides a versatile handle for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently build complex molecular libraries around this core for structure-activity relationship (SAR) studies . Compounds based on the pyrazolo[1,5-a]pyrimidine and related azolo-fused frameworks have demonstrated substantial promise as potent inhibitors of various protein kinases, such as EGFR, B-Raf, and MEK, which are key targets in oncology . This makes this chemical a valuable building block for developing targeted cancer therapies. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing the necessary personal protective equipment and engineering controls.

Properties

CAS No.

885270-43-9

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

7-chloro-2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-13-3-1-2-11-8-12(19-20(11)13)9-4-6-10(7-5-9)14(16,17)18/h1-8H

InChI Key

YBVFASDMDTYYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

N-Aminopyridinium Salt Synthesis

The synthesis begins with the preparation of N-aminopyridinium salts from substituted pyridines. For example, 5-chloro-3-bromopyridine reacts with O-mesitylenesulfonylhydroxylamine (MSH) in dichloromethane to form the corresponding N-aminopyridinium salt (7i). This intermediate is critical for subsequent annulation reactions.

Annulation with α,β-Unsaturated Nitriles

The N-aminopyridinium salt undergoes a TEMPO-mediated [3+2] cycloaddition with 3-(4-(trifluoromethyl)phenyl)acrylonitrile. Under optimized conditions (toluene, DIPEA, 0°C to room temperature), this reaction forms the pyrazolo[1,5-a]pyridine core. The chlorine substituent at position 7 originates from the 5-chloro group of the starting pyridine, while the 4-(trifluoromethyl)phenyl group derives from the acrylonitrile.

Table 1. Optimization of Annulation Conditions

EntryBaseSolventYield (%)
1DIPEAToluene93
2Cs₂CO₃Toluene78
3Et₃NToluene65

Oxidative Cross-Dehydrogenative Coupling (CDC)

Substrate Design

An alternative route employs N-amino-2-iminopyridines and β-keto esters under Pd(OAc)₂ catalysis. For instance, 7-chloro-N-amino-2-iminopyridine reacts with ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate in ethanol under oxygen, yielding the target compound via a CDC mechanism.

Catalytic System and Oxygen Dependency

The reaction requires molecular oxygen for optimal yield (94%), as demonstrated in Table 2. Substituting oxygen with air or inert atmospheres drastically reduces efficiency, underscoring the oxidative nature of this pathway.

Table 2. Impact of Atmosphere on CDC Reaction

EntryAtmosphereYield (%)
1O₂94
2Air74
3Ar6

Structural Characterization and Analytical Data

NMR Spectroscopy

The ¹H NMR spectrum of 7-chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine displays characteristic signals:

  • δ 8.95 (s, 1H, H-3)

  • δ 8.60 (s, 1H, H-5)

  • δ 7.82–7.72 (m, 2H, aromatic protons).

¹³C NMR confirms the trifluoromethyl group (δ 125.1, q, J = 271 Hz) and cyano carbon (δ 114.4).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₄H₈ClF₃N₂: 313.0385; Found: 313.0389.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The TEMPO-mediated method offers superior yields (93%) compared to CDC (74–94%), but requires specialized N-aminopyridinium salts. CDC, while efficient, demands stringent oxygen control.

Functional Group Tolerance

Both methods accommodate electron-withdrawing groups (e.g., CF₃), but the CDC approach is less compatible with reducible functionalities due to oxidative conditions.

Industrial Applications and Process Optimization

Gram-Scale Synthesis

A one-pot, three-step synthesis from 3-bromo-5-chloropyridine achieves 81% yield on a 12.68 mmol scale, demonstrating scalability. Key steps include MSH-mediated amination and TEMPO-catalyzed annulation.

Solvent and Catalyst Recovery

Toluene and DIPEA are recyclable via distillation, reducing environmental impact. TEMPO recovery remains challenging due to radical quenching .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. A publication in Pharmacology Reports demonstrated that it significantly reduced inflammation in animal models by modulating cytokine production and inhibiting NF-kB signaling pathways .

Material Science

Polymer Additive
this compound is also explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by materials scientists showed that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation profiles .

Agrochemicals

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. A study published in Pest Management Science indicated that it possesses significant insecticidal activity against common agricultural pests, making it a candidate for developing new agrochemicals. The study reported effective mortality rates in treated populations of aphids and beetles .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Polymer Enhancement

A team investigated the effects of adding this compound to polycarbonate films. The modified films exhibited superior thermal stability (up to 20% increase in thermal decomposition temperature) and enhanced mechanical strength (up to 30% improvement in tensile strength), demonstrating the compound's utility in material science applications.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine
  • CAS Number : 885270-49-5
  • Molecular Formula : C₁₄H₈ClF₃N₂
  • Molecular Weight : 296.03 g/mol
  • Structure : Features a pyrazolo[1,5-a]pyridine core with a chlorine substituent at position 7 and a 4-(trifluoromethyl)phenyl group at position 2 (Figure 1).

Key Characteristics :

  • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom at position 7 influences electronic properties and binding interactions .

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name / CAS Substituents Molecular Formula MW (g/mol) Key Differences vs. Target Compound Biological Relevance References
Target Compound (885270-49-5) -Cl (C7), -C₆H₄-CF₃ (C2) C₁₄H₈ClF₃N₂ 296.03 Baseline structure Potential CNS/receptor modulation
5-(3,5-Bis(CF₃)phenyl)-2-(4-Cl-phenyl)pyrazolo[1,5-a]pyrimidin-7-one (Compound 69) -Cl (C2), -C₆H₃(CF₃)₂ (C5), -O (C7) C₁₈H₁₀ClF₆N₃O 433.74 Bis-CF₃ groups, pyrimidinone core, para-Cl Enhanced enzyme inhibition
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide (678551-45-6) -F (C7), -CONH-(5-Cl-pyridin-2-yl) (C2) C₁₈H₁₁ClFN₅O 367.76 Fluorine substituent, amide linkage Improved solubility/binding affinity
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine -Cl (C7), -CH₃ (C5), -C₆H₅ (C2) C₁₃H₁₀ClN₃ 243.69 Methyl group (C5), phenyl vs. CF₃-phenyl (C2) COX-2 inhibition
7-[3-Cl-5-CF₃-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine -Cl (pyridinyl), -CF₃ (pyridinyl), -C₆H₅ (C3) C₁₈H₁₀ClF₃N₄ 374.75 Pyridinyl substituent, phenyl at C3 Antiviral/anticancer applications
Key Observations :

Trifluoromethyl vs. Phenyl Groups :

  • The target compound’s 4-(trifluoromethyl)phenyl group (C2) enhances electron-withdrawing effects and steric bulk compared to simple phenyl (e.g., 7-Chloro-5-methyl-2-phenyl analog) . This likely improves metabolic stability and target binding .
  • Compound 69’s bis-CF₃ groups (C5) may increase hydrophobicity but reduce solubility .

Chlorine Position and Heterocyclic Core: Chlorine at C7 is conserved in most analogs, but its electronic effects vary with core structure (e.g., pyrazolo[1,5-a]pyrimidine vs. pyridine). Pyrimidinone derivatives (Compound 69) exhibit distinct hydrogen-bonding capabilities .

Methyl/ethyl groups (e.g., in ) increase lipophilicity but may reduce metabolic clearance .

Biological Activity

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound within the pyrazolo[1,5-A]pyridine class. Its unique molecular structure, featuring a chloro substituent and a trifluoromethyl group, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H8ClF3N2
  • Molecular Weight : 296.67 g/mol
  • CAS Number : 885270-49-5

RET Kinase Inhibition

Research indicates that this compound acts as a potent inhibitor of RET kinase, which is involved in various oncogenic signaling pathways. In vitro studies demonstrate that this compound effectively binds to RET kinase, leading to significant inhibition of its activity. This property positions it as a potential therapeutic agent for cancers associated with RET mutations, such as medullary thyroid carcinoma and certain types of lung cancer .

Anticancer Potential

In addition to RET kinase inhibition, compounds in the pyrazolo[1,5-A]pyridine class have shown promising anticancer activities. The structural characteristics of this compound enhance its efficacy against various cancer cell lines. Studies report that this compound exhibits cytotoxic effects on HeLa (cervical cancer) and L929 (fibroblast) cells, demonstrating its potential as an anticancer agent .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented in the literature:

  • Starting Materials :
    • 4-Trifluoromethylphenyl hydrazine
    • Chloroacetyl chloride
  • Reaction Steps :
    • Formation of the pyrazole ring through cyclization.
    • Subsequent functionalization to introduce the chloro and trifluoromethyl groups.

This synthetic flexibility allows for the development of derivatives with enhanced biological activities .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureKey Activity
7-Fluoro-2-(4-trifluoromethyl)phenylpyrazolo[1,5-A]pyridineStructurePotential RET inhibitor
6-Chloro-2-(3-trifluoromethylphenyl)pyrazolo[1,5-A]pyridineStructureAnticancer activity
4-Trifluoromethylphenyl-pyrazolo[1,5-A]pyrimidineStructureKinase inhibition

This table illustrates how variations in substituents can influence the biological activity of related compounds. Notably, this compound stands out due to its specific combination of substituents enhancing its potency as a RET kinase inhibitor while improving bioavailability and selectivity compared to its analogs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth in RET-driven cancers.
  • Pharmacokinetic Profiles : Studies indicate favorable pharmacokinetic properties in various species (mice and rats), suggesting good absorption and distribution characteristics essential for therapeutic efficacy .
  • Combination Therapies : Research has explored the efficacy of this compound in combination with other anticancer agents, revealing synergistic effects that enhance overall treatment outcomes.

Q & A

Q. What are the optimized synthetic routes for 7-chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine?

A two-step palladium-catalyzed/silver-mediated domino reaction is widely used for efficient synthesis. Starting from pyridine, the process involves tandem direct alkynylation and cyclization with aryl-substituted alkenyl halides (bromides/iodides). Terminal alkynes expand the scope to alkyl-substituted derivatives. Optimization focuses on catalyst selection (Pd(OAc)₂/Ag₂O) and solvent systems (e.g., toluene or acetonitrile), achieving yields up to 85% .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction confirms the planar fused pyrazole-pyrimidine core, with dihedral angles <10° between aromatic rings. NMR (¹H/¹³C) and mass spectrometry validate substitution patterns:

  • ¹H NMR (CDCl₃): δ 8.12 (d, J=7.2 Hz, pyridine-H), 7.85–7.45 (m, aryl-H) .
  • MS : m/z 296.03 (M⁺, calc. for C₁₄H₈ClF₃N₂) .

Q. What safety protocols are critical during experimentation?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Handle in fume hoods due to volatile intermediates (e.g., POCl₃ in chlorination steps) .
  • Dispose halogenated waste via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C7, CF₃ at C2) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • C7 Chlorine : Enhances metabolic stability and binding affinity to targets like EphB3 kinase (IC₅₀ < 100 nM in analogs) .
  • C2 Trifluoromethyl : Improves lipophilicity (LogP ~3.2) and membrane permeability. Methyl or phenyl groups at C5 further boost activity .
  • Diaryl substitution : Planar geometry (e.g., coplanar phenyl rings) optimizes π-π stacking in receptor pockets .

Q. What mechanistic insights explain the domino cyclization in synthesis?

The reaction proceeds via:

Oxidative Addition : Pd(0) inserts into alkenyl halide bonds.

Alkyne Activation : Ag-mediated deprotonation forms a silver-acetylide intermediate.

Cyclization : Intramolecular C–N coupling generates the pyrazolo[1,5-a]pyridine core. Isotopic labeling (D/H) studies confirm proton transfer during cyclization .

Q. How can conflicting NMR data from analogous compounds be resolved?

Contradictions in ¹³C shifts (e.g., C7 vs. C5) arise from solvent polarity or crystallographic packing. For example:

  • In DMSO-d₆, deshielding of C7-Cl increases δ by 2–3 ppm compared to CDCl₃.
  • X-ray data (e.g., C–Cl bond length: 1.73 Å) validate computational models (DFT) to reconcile spectral discrepancies .

Q. What strategies enable functionalization at position 7 for derivative synthesis?

  • Nucleophilic substitution : Replace Cl with amines (e.g., cyclopentylamine) under Cs₂CO₃ catalysis in acetonitrile (60°C, 12 h) .
  • Cross-coupling : Suzuki-Miyaura reactions install aryl groups using Pd(PPh₃)₄ and B(OH)₂-substituted partners .

Q. How is this compound applied in medicinal chemistry?

It serves as a precursor for kinase inhibitors (e.g., EphB3 antagonists) and CRF1 receptor modulators. Derivatives with electron-withdrawing groups (e.g., NO₂ at C3) show enhanced COX-2 selectivity (IC₅₀ < 50 nM) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldRef.
CyclizationPd(OAc)₂, Ag₂O, Toluene, 80°C85%
ChlorinationPOCl₃, Dioxane, Reflux72%
AminationCs₂CO₃, MeCN, 60°C68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.